molecular formula C21H23FN2O2S B394681 N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE

N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE

Cat. No.: B394681
M. Wt: 386.5g/mol
InChI Key: QCDNJWJMSWBGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a cyclopenta[b]thiophene moiety, and a fluorobenzamide group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE typically involves multiple steps, including the formation of the azepane ring, the cyclopenta[b]thiophene core, and the final coupling with the fluorobenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable subject for further research and development .

Properties

Molecular Formula

C21H23FN2O2S

Molecular Weight

386.5g/mol

IUPAC Name

N-[3-(azepane-1-carbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C21H23FN2O2S/c22-16-10-4-3-8-14(16)19(25)23-20-18(15-9-7-11-17(15)27-20)21(26)24-12-5-1-2-6-13-24/h3-4,8,10H,1-2,5-7,9,11-13H2,(H,23,25)

InChI Key

QCDNJWJMSWBGIU-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4F

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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